
N-Boc-N-acetyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-N-acetyl-L-lysine is a compound that features both a tert-butoxycarbonyl (Boc) protecting group and an acetyl group attached to the amino acid lysine. This compound is often used in peptide synthesis and other chemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-acetyl-L-lysine typically involves the protection of the amino groups of lysine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The acetyl group is then added using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-acetyl-L-lysine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane
Substitution Reactions: The acetyl group can be replaced by other acyl groups using nucleophilic substitution reactions
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in organic solvents
Substitution: Acyl chlorides, acetic anhydride, bases like triethylamine
Major Products Formed
Deprotection: L-lysine or partially protected lysine derivatives
Substitution: Various acylated lysine derivatives
Scientific Research Applications
N-Boc-N-acetyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of novel amino acid derivatives
Biology: Employed in the study of protein modifications and interactions
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Boc-N-acetyl-L-lysine involves its role as a protected amino acid derivative. The Boc group provides stability during chemical reactions, while the acetyl group can participate in various biochemical processes. The compound can be deprotected to release lysine, which then interacts with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-lysine: Similar in structure but lacks the acetyl group
N-acetyl-L-lysine: Lacks the Boc protecting group
N-Fmoc-N-acetyl-L-lysine: Uses a different protecting group (Fmoc) instead of Boc
Uniqueness
N-Boc-N-acetyl-L-lysine is unique due to the presence of both Boc and acetyl groups, which provide dual protection and reactivity. This makes it particularly useful in complex synthetic pathways and biochemical studies .
Properties
Molecular Formula |
C13H24N2O5 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(2S)-2-[acetyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-aminohexanoic acid |
InChI |
InChI=1S/C13H24N2O5/c1-9(16)15(12(19)20-13(2,3)4)10(11(17)18)7-5-6-8-14/h10H,5-8,14H2,1-4H3,(H,17,18)/t10-/m0/s1 |
InChI Key |
JCHWEUVMETWHKG-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N([C@@H](CCCCN)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)N(C(CCCCN)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




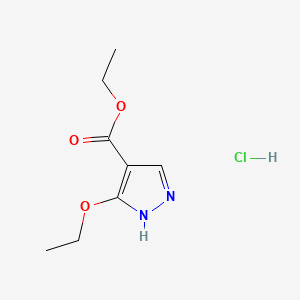
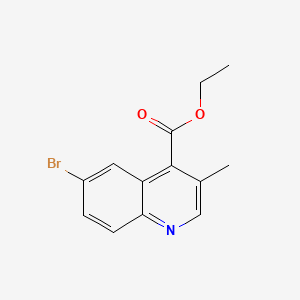
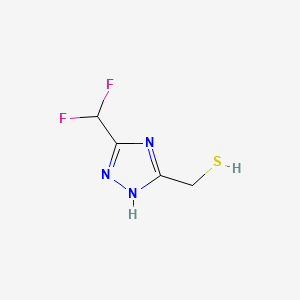
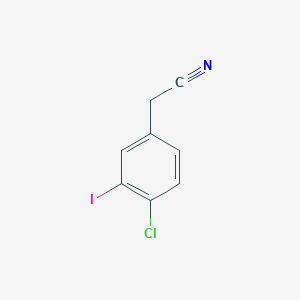
![tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B13458865.png)
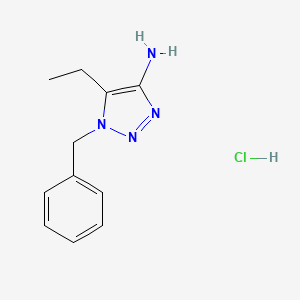
![rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride](/img/structure/B13458888.png)

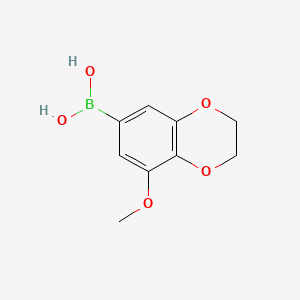
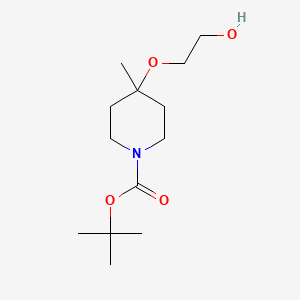
![4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B13458899.png)

